molecular formula C9H6BrF3O B8158144 4-Bromo-2-trifluoromethoxy-1-vinyl-benzene

4-Bromo-2-trifluoromethoxy-1-vinyl-benzene

Cat. No.: B8158144
M. Wt: 267.04 g/mol
InChI Key: QRSUQNLJLAINAN-UHFFFAOYSA-N
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Description

4-Bromo-2-trifluoromethoxy-1-vinyl-benzene is an organic compound characterized by the presence of bromine, trifluoromethoxy, and vinyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-trifluoromethoxy-1-vinyl-benzene using bromine in the presence of a catalyst such as iron at elevated temperatures . Another approach involves the use of lithium diisopropylamide (LIDA) to generate a reactive intermediate, which then undergoes further reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of 4-Bromo-2-trifluoromethoxy-1-vinyl-benzene may involve large-scale bromination and trifluoromethoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-trifluoromethoxy-1-vinyl-benzene can undergo a variety of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone at room temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

Major Products Formed

    Substitution: 4-Iodo-2-trifluoromethoxy-1-vinyl-benzene.

    Oxidation: 4-Bromo-2-trifluoromethoxy-benzaldehyde.

    Reduction: 4-Bromo-2-trifluoromethoxy-1-ethyl-benzene.

Scientific Research Applications

4-Bromo-2-trifluoromethoxy-1-vinyl-benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the synthesis of polymers and advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.

    Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 4-Bromo-2-trifluoromethoxy-1-vinyl-benzene in chemical reactions involves the activation of the bromine and vinyl groups, which can participate in various electrophilic and nucleophilic reactions. The trifluoromethoxy group enhances the compound’s reactivity by stabilizing intermediates and transition states through electron-withdrawing effects. This makes the compound a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-trifluoromethoxy-2-vinyl-benzene: Similar structure but different positioning of the trifluoromethoxy group.

    4-Bromo-3-trifluoromethoxy-aniline: Contains an amino group instead of a vinyl group.

    1-Bromo-4-methoxy-2-trifluoromethoxy-benzene: Contains a methoxy group instead of a vinyl group.

Uniqueness

4-Bromo-2-trifluoromethoxy-1-vinyl-benzene is unique due to the combination of bromine, trifluoromethoxy, and vinyl groups, which confer distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

4-bromo-1-ethenyl-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c1-2-6-3-4-7(10)5-8(6)14-9(11,12)13/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSUQNLJLAINAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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